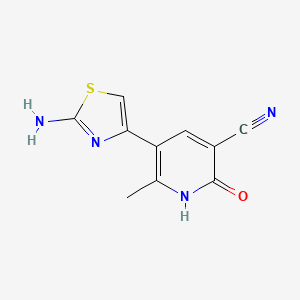
5-(2-Amino-4-thiazolyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
Cat. No. B8294045
M. Wt: 232.26 g/mol
InChI Key: AFCNJDCTKXZYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04539327
Procedure details


C-2. 5-(2-Amino-4-thiazolyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile--A mixture containing 25.4 g of 5-bromoacetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, 7.9 g of thiourea and 100 ml of dimethylformamide was heated on a steam bath for 3 hours and then evaporated to dryness. The residual material was diluted with 100 ml of water followed by the addition of 10 ml of concentrated aqueous ammonium hydroxide. The resulting mixture was reacidified with acetic acid and the solid that separated was collected, washed with water and dried. The solid (15.8 g) was suspended in 400 ml of water and the mixture treated with 25 ml of concentrated ammonium hydroxide. The resulting mixture was stirred for 30 minutes and a small quantity of insoluble material was filtered off. The filtrate was concentrated on a rotary evaporator to a volume of about 200 ml and allowed to cool to room temperature. The crystalline precipitate was collected, washed with distilled water and dried in a vacuum oven at 90° C. to produce 7.3 g of 5-(2-amino-4-thiazolyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, m.p. 294°-296° C. with decomposition.
[Compound]
Name
C-2. 5-(2-Amino-4-thiazolyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
25.4 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([C:13]#[N:14])[C:8](=[O:12])[NH:9][C:10]=1[CH3:11])=O.[NH2:15][C:16]([NH2:18])=[S:17]>CN(C)C=O>[NH2:18][C:16]1[S:17][CH:2]=[C:3]([C:5]2[CH:6]=[C:7]([C:13]#[N:14])[C:8](=[O:12])[NH:9][C:10]=2[CH3:11])[N:15]=1
|
Inputs


Step One
[Compound]
|
Name
|
C-2. 5-(2-Amino-4-thiazolyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
25.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C=1C=C(C(NC1C)=O)C#N
|
|
Name
|
|
|
Quantity
|
7.9 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated on a steam bath for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residual material was diluted with 100 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of 10 ml of concentrated aqueous ammonium hydroxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid that separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture treated with 25 ml of concentrated ammonium hydroxide
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a small quantity of insoluble material was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated on a rotary evaporator to a volume of about 200 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystalline precipitate was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with distilled water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 90° C.
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1SC=C(N1)C=1C=C(C(NC1C)=O)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
